3,3'-Diaminobenzidine tetrahydrochloride

Catalog No.
S702801
CAS No.
7411-49-6
M.F
C12H14N4.4ClH
C12H18Cl4N4
M. Wt
360.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Diaminobenzidine tetrahydrochloride

CAS Number

7411-49-6

Product Name

3,3'-Diaminobenzidine tetrahydrochloride

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;tetrahydrochloride

Molecular Formula

C12H14N4.4ClH
C12H18Cl4N4

Molecular Weight

360.1 g/mol

InChI

InChI=1S/C12H14N4.4ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;/h1-6H,13-16H2;4*1H

InChI Key

KJDSORYAHBAGPP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl.Cl.Cl.Cl

Synonyms

3,3’,4,4’-Tetraaminobiphenyl Tetrahydrochloride; [1,1’-Biphenyl]-3,3’,4,4’-tetramine Hydrochloride; 3,3’,4,4’-Biphenyltetramine Tetrahydrochloride;

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl.Cl.Cl.Cl

Immunohistochemistry (IHC):

DAB is a chromogen (a substance that produces color) widely used in IHC []. It acts as a substrate for the enzyme horseradish peroxidase (HRP), which is commonly linked to secondary antibodies in IHC procedures. When HRP reacts with DAB in the presence of hydrogen peroxide, a brown precipitate forms, marking the location of the target antigen within the tissue sample [, ]. This allows researchers to visualize and study the distribution and abundance of specific proteins or other molecules of interest in tissues [].

Western Blotting:

DAB can also be used in Western blotting to detect proteins separated by gel electrophoresis []. Similar to IHC, DAB serves as a substrate for HRP conjugated to secondary antibodies. The HRP-DAB reaction leads to the formation of a visible band, indicating the presence of the target protein at a specific size based on its position on the gel [].

Other Applications:

DAB finds applications in other areas of scientific research, such as:

  • Fluorescent in situ hybridization (FISH): DAB can be used as a chromogenic label in FISH experiments to visualize specific DNA sequences on chromosomes [].
  • Detection of specific molecules: DAB can be employed in assays to detect the activity of certain enzymes, such as selenium peroxidase, by its ability to act as a substrate [].

3,3'-Diaminobenzidine tetrahydrochloride is an organic compound widely utilized in biochemical applications, particularly as a chromogenic substrate for peroxidase. This compound is significant in histological staining, where it reacts with peroxidase enzymes to produce a visible, insoluble brown product. The chemical structure is characterized by its molecular formula C12H18Cl4N4C_{12}H_{18}Cl_{4}N_{4} and a molecular weight of approximately 360.10 g/mol . It is commonly available in its hydrated form, enhancing its solubility and stability for laboratory use.

The primary reaction involving 3,3'-Diaminobenzidine tetrahydrochloride occurs when it interacts with peroxidase in the presence of hydrogen peroxide. This enzymatic reaction catalyzes the oxidation of 3,3'-Diaminobenzidine, resulting in the formation of a dark brown precipitate that can be visualized under a microscope. The reaction can be summarized as follows:

  • Oxidation Reaction:
    3 3 Diaminobenzidine+H2O2peroxidaseoxidized product brown precipitate \text{3 3 Diaminobenzidine}+\text{H}_2\text{O}_2\xrightarrow{\text{peroxidase}}\text{oxidized product brown precipitate }

This reaction is crucial for various immunohistochemical techniques where the visualization of specific proteins or antigens is required .

3,3'-Diaminobenzidine tetrahydrochloride exhibits notable biological activity as it serves as a substrate for peroxidase enzymes. Its ability to form a colored product upon enzymatic reaction makes it an effective marker for detecting peroxidase activity in tissues. This property has been exploited in numerous studies to visualize cellular components and assess enzyme activity in various biological samples, including brain tissues and cultured cells .

The synthesis of 3,3'-Diaminobenzidine tetrahydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with the appropriate aniline derivatives.
  • Diazotization: Aniline is diazotized using nitrous acid.
  • Coupling Reaction: The diazonium salt is then coupled with another aniline derivative to form the biphenyl structure characteristic of 3,3'-Diaminobenzidine.
  • Tetrahydrochloride Formation: Finally, the product is treated with hydrochloric acid to yield the tetrahydrochloride salt.

This multi-step process requires careful control of conditions to ensure high yield and purity of the final product .

Unique Features3,3',5,5'-TetramethylbenzidineOrganic compoundPeroxidase substrateHigher sensitivity than 3,3'-Diaminobenzidine4-Chloro-1-naphtholOrganic compoundHistological stainingProduces a different color reaction5-Aminosalicylic acidOrganic compoundStaining and therapeutic applicationsUsed primarily in therapeutic contexts

While these compounds may serve similar functions as chromogens or substrates for enzymatic reactions, 3,3'-Diaminobenzidine tetrahydrochloride stands out due to its specific reactivity with peroxidases and the distinct brown precipitate it forms upon oxidation .

Studies investigating the interactions of 3,3'-Diaminobenzidine tetrahydrochloride have focused on its behavior with various enzymes and substrates. Notably, it has been shown to interact specifically with horseradish peroxidase, enhancing its utility as a detection method in immunological assays. Furthermore, research has indicated potential interactions with other biological molecules, which could influence its efficacy as a staining agent .

Physical Description

Solid; [HSDB] Grey to purple-brown powder; [MSDSonline]

Color/Form

Solid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

8

Exact Mass

360.025607 g/mol

Monoisotopic Mass

358.028557 g/mol

Heavy Atom Count

20

Decomposition

When heated to decomp it emits very toxic fumes of /hydrochloric acid & nitrogen oxides/.

Melting Point

178-180 °C

UNII

26I0SJP460

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H341 (97.92%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (93.75%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

7411-49-6

Wikipedia

3,3'-diaminobenzidine tetrahydrochloride

General Manufacturing Information

[1,1'-Biphenyl]-3,3',4,4'-tetramine, hydrochloride (1:4): ACTIVE

Dates

Modify: 2023-09-14

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